N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine
CAS No.:
Cat. No.: VC16550416
Molecular Formula: C24H17NO
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17NO |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(4-phenylphenyl)dibenzofuran-4-amine |
| Standard InChI | InChI=1S/C24H17NO/c1-2-7-17(8-3-1)18-13-15-19(16-14-18)25-22-11-6-10-21-20-9-4-5-12-23(20)26-24(21)22/h1-16,25H |
| Standard InChI Key | GYQUYJZZRACXQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3OC5=CC=CC=C45 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a biphenyl moiety (two benzene rings connected by a single bond) with a dibenzofuran system (a fused bicyclic structure comprising two benzene rings and an oxygen atom). The amine group at the 4-position of the dibenzofuran further enhances its electronic versatility, enabling interactions with π-conjugated systems .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 335.4 g/mol | |
| Boiling Point | 542.0 ± 33.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Appearance | White crystalline powder | |
| Purity | ≥97% |
The elevated boiling point and density reflect the compound’s aromaticity and molecular rigidity, which contribute to its stability under high-temperature conditions .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine typically involves multi-step cross-coupling reactions. A common approach employs palladium-catalyzed Ullmann or Suzuki-Miyaura couplings to link biphenyl derivatives with dibenzofuran precursors . For example, 5-([1,1′-biphenyl]-2-yl)- oxadiazolo[3,4-b]pyrazine intermediates undergo acid-catalyzed cyclization to form the dibenzofuran core, followed by amine functionalization .
Optimization Challenges
Key challenges include achieving regioselectivity during coupling and minimizing side reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene or DMF at 80–120°C yield optimal results, though reaction times may extend to 48 hours . Purification via column chromatography or recrystallization ensures a final purity of ≥97% .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The amine group undergoes predictable transformations:
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Oxidation: Treatment with strong oxidizing agents (e.g., KMnO₄) yields nitro derivatives, though over-oxidation risks degrading the dibenzofuran backbone.
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary alcohol, albeit with moderate efficiency due to steric hindrance.
Electrophilic Substitution
The electron-rich aromatic rings participate in electrophilic substitution (e.g., nitration, sulfonation), though directing effects from the oxygen atom in dibenzofuran complicate regioselectivity.
Applications in Science and Technology
Organic Electronics
The compound’s extended π-conjugation and high thermal stability make it a candidate for organic light-emitting diodes (OLEDs). Its ability to transport holes efficiently (hole mobility: ~10⁻⁴ cm²/V·s) has been demonstrated in thin-film devices, outperforming many polyphenylenevinylenes .
Pharmaceutical Intermediates
While biological data remain limited, structural analogs of dibenzofuran amines exhibit affinity for serotonin and dopamine receptors, suggesting potential neuropharmacological applications .
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